Leuprolide mesylate

Catalog No.
S532894
CAS No.
944347-41-5
M.F
C60H88N16O15S
M. Wt
1305.52
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Leuprolide mesylate

CAS Number

944347-41-5

Product Name

Leuprolide mesylate

IUPAC Name

(S)-N-ethyl-1-(((S)-5-oxopyrrolidine-2-carbonyl)-L-histidyl-L-tryptophyl-L-seryl-L-tyrosyl-D-leucyl-L-leucyl-L-arginyl)pyrrolidine-2-carboxamide methanesulfonate

Molecular Formula

C60H88N16O15S

Molecular Weight

1305.52

InChI

1S/C59H84N16O12.CH4O3S/c1-6-63-57(86)48-14-10-22-75(48)58(87)41(13-9-21-64-59(60)61)68-51(80)42(23-32(2)3)69-52(81)43(24-33(4)5)70-53(82)44(25-34-15-17-37(77)18-16-34)71-56(85)47(30-76)74-54(83)45(26-35-28-65-39-12-8-7-11-38(35)39)72-55(84)46(27-36-29-62-31-66-36)73-50(79)40-19-20-49(78)67-40;1-5(2,3)4/h7-8,11-12,15-18,28-29,31-33,40-48,65,76-77H,6,9-10,13-14,19-27,30H2,1-5H3,(H,62,66)(H,63,86)(H,67,78)(H,68,80)(H,69,81)(H,70,82)(H,71,85)(H,72,84)(H,73,79)(H,74,83)(H4,60,61,64);1H3,(H,2,3,4)/t40-,41-,42-,43+,44-,45-,46-,47-,48-;/m0./s1

InChI Key

MBIDSOMXPLCOHS-XNHQSDQCSA-N

SMILES

CCNC([C@@H]1CCCN1C([C@@H](NC([C@@H](NC([C@H](NC([C@@H](NC([C@@H](NC([C@@H](NC([C@@H](NC([C@@H]2CCC(N2)=O)=O)Cc3nc[nH]c3)=O)Cc4c5ccccc5[nH]c4)=O)CO)=O)Cc6ccc(O)cc6)=O)CC(C)C)=O)CC(C)C)=O)CCCNC(N)=N)=O)=O.CS(=O)(O)=O

Solubility

Soluble in DMSO

Synonyms

Leuprolide mesylate; Pglu-his-trp-ser-tyr-d-leu-leu-arg-pro-nhc2H5 methanesulfonate;

Description

The exact mass of the compound Leuprolide mesylate is 1304.6336 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

>98% (or refer to the Certificate of Analysis)

Exact Mass

1304.6336

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-07-15
1: Wuntakal R, Seshadri S, Montes A, Lane G. Luteinising hormone releasing hormone (LHRH) agonists for the treatment of relapsed epithelial ovarian cancer. Cochrane Database Syst Rev. 2016 Jun 29;(6):CD011322. doi: 10.1002/14651858.CD011322.pub2. Review. PubMed PMID: 27356090.
2: du BA, Meier W, Lück HJ, Emon G, Moebus V, Schroeder W, Costa S, Bauknecht T, Olbricht S, Jackisch C, Richter B, Wagner U. Chemotherapy versus hormonal treatment in platinum- and paclitaxel-refractory ovarian cancer: a randomised trial of the German Arbeitsgemeinschaft Gynaekologische Onkologie (AGO) Study Group Ovarian Cancer. Ann Oncol. 2002 Feb;13(2):251-7. PubMed PMID: 11886002.
3: Ogawa T, Dobrinski I, Brinster RL. Recipient preparation is critical for spermatogonial transplantation in the rat. Tissue Cell. 1999 Oct;31(5):461-72. PubMed PMID: 10612257.
4: Vecino P, Uranga JA, Aréchaga J. Suppression of spermatogenesis for cell transplantation in adult mice. Protoplasma. 2001;217(4):191-8. PubMed PMID: 11732311.
5: Udagawa K, Ogawa T, Watanabe T, Yumura Y, Takeda M, Hosaka M. GnRH analog, leuprorelin acetate, promotes regeneration of rat spermatogenesis after severe chemical damage. Int J Urol. 2001 Nov;8(11):615-22. PubMed PMID: 11903688.
6: Mathew P, Pisters LL, Wood CG, Papadopoulos JN, Williams DL, Thall PF, Wen S, Horne E, Oborn CJ, Langley R, Fidler IJ, Pettaway CA. Neoadjuvant platelet derived growth factor receptor inhibitor therapy combined with docetaxel and androgen ablation for high risk localized prostate cancer. J Urol. 2009 Jan;181(1):81-7; discussion 87. doi: 10.1016/j.juro.2008.09.006. Epub 2008 Nov 13. PubMed PMID: 19012911.
7: Kaplow R. Innovations in antineoplastic therapy. Nurs Clin North Am. 2005 Mar;40(1):77-94. Review. PubMed PMID: 15733948.

Explore Compound Types